1,3-PBIT dihydrobromide 1,3-PBIT dihydrobromide 1,3-PBIT is a potent inhibitor of iNOS with a Ki of 47 nM compared to Ki values for eNOS and nNOS are 9 and 0.25 µM, respectively, for the purified human enzymes. Its inhibition in whole cells is greatly diminished, presumably to poor membrane permeability.

Brand Name: Vulcanchem
CAS No.:
VCID: VC0005392
InChI: InChI=1S/C12H18N4S2.2BrH/c13-11(14)17-6-4-9-2-1-3-10(8-9)5-7-18-12(15)16;;/h1-3,8H,4-7H2,(H3,13,14)(H3,15,16);2*1H
SMILES: C1=CC(=CC(=C1)CCSC(=N)N)CCSC(=N)N.Br.Br
Molecular Formula: C12H20Br2N4S2
Molecular Weight: 444.3 g/mol

1,3-PBIT dihydrobromide

CAS No.:

Cat. No.: VC0005392

Molecular Formula: C12H20Br2N4S2

Molecular Weight: 444.3 g/mol

* For research use only. Not for human or veterinary use.

1,3-PBIT dihydrobromide -

Molecular Formula C12H20Br2N4S2
Molecular Weight 444.3 g/mol
IUPAC Name 2-[3-(2-carbamimidoylsulfanylethyl)phenyl]ethyl carbamimidothioate;dihydrobromide
Standard InChI InChI=1S/C12H18N4S2.2BrH/c13-11(14)17-6-4-9-2-1-3-10(8-9)5-7-18-12(15)16;;/h1-3,8H,4-7H2,(H3,13,14)(H3,15,16);2*1H
Standard InChI Key WCXGFTJSDASEPR-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)CCSC(=N)N)CCSC(=N)N.Br.Br
Canonical SMILES C1=CC(=CC(=C1)CCSC(=N)N)CCSC(=N)N.Br.Br
Appearance Assay:≥98%A crystalline solid

Chemical Identity and Structural Properties

1,3-PBIT dihydrobromide is a synthetic small molecule with the systematic IUPAC name 2-[3-(2-carbamimidoylsulfanylethyl)phenyl]ethyl carbamimidothioate dihydrobromide. Its molecular formula is C₁₂H₂₀Br₂N₄S₂, yielding a molecular weight of 444.3 g/mol . The compound exists as a crystalline solid, typically stored at -20°C to maintain stability, and demonstrates solubility up to 100 mg/mL in aqueous solutions .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number200716-66-1
Molecular FormulaC₁₂H₂₀Br₂N₄S₂
Molecular Weight444.3 g/mol
SMILES NotationN/C(SCCC1=CC(CCS/C(N)=N/[H])=CC=C1)=N/[H].Br.Br
IUPAC Name2-[3-(2-carbamimidoylsulfanylethyl)phenyl]ethyl carbamimidothioate dihydrobromide
SynonymsPhenylene-1,3-bis(ethane-2-isothiourea) dihydrobromide; 1,3-PBITU
Storage Conditions-20°C, protected from light and moisture

The bis-isothiourea moieties in its structure enable competitive inhibition of iNOS by mimicking the substrate L-arginine, thereby disrupting NO synthesis . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the planar geometry of the isothiourea groups, which facilitates binding to the enzyme’s active site .

Enzymatic Inhibition and Selectivity Profile

1,3-PBIT dihydrobromide exhibits nanomolar affinity for iNOS, with a Ki of 47 nM, while showing reduced potency against other NOS isoforms: 9 µM for eNOS and 0.25 µM for neuronal NOS (nNOS) . This selectivity arises from structural differences in the oxygenase domain of iNOS, which accommodates the compound’s hydrophobic aromatic core more effectively than the smaller active sites of constitutive isoforms .

Table 2: Enzyme Inhibition Data

EnzymeKi ValueSelectivity (vs. iNOS)Cellular IC₅₀ (DLD-1 Cells)
iNOS47 nM150 µM
eNOS9 µM190-foldNot reported
nNOS0.25 µM5.3-foldNot reported

Despite its high enzymatic potency, 1,3-PBIT dihydrobromide shows limited cellular permeability, as evidenced by an IC₅₀ of 150 µM in DLD-1 human colorectal adenocarcinoma cells . This discrepancy underscores the challenge of translating in vitro efficacy to in vivo models, necessitating structural modifications or formulation enhancements for therapeutic applications.

Pharmacological Effects in Preclinical Models

Modulation of Endotoxemia-Induced Hypotension

In conscious Sprague-Dawley rats, intraperitoneal administration of 1,3-PBIT dihydrobromide (10 mg/kg) reversed endotoxin-induced hypotension, restoring mean arterial pressure (MAP) by 35–40% within 3 hours . Mechanistically, this effect correlates with the compound’s ability to inhibit iNOS-derived NO overproduction, which suppresses renal cytochrome P450 4A (CYP4A) activity—a critical regulator of vasoactive eicosanoid synthesis . Co-administration with cyclooxygenase (COX) inhibitors like indomethacin synergistically attenuates systemic nitrite levels, highlighting interplay between NO and prostaglandin pathways in vascular tone regulation .

Synthesis and Analytical Characterization

The synthesis of 1,3-PBIT dihydrobromide involves a multi-step process starting from methyl 1,3-phenylenediacetate:

  • Reduction: LiAlH₄-mediated reduction yields 1,3-phenylenediethanol.

  • Bromination: Reaction with carbon tetrabromide (CBr₄) and triphenylphosphine produces the dibromo intermediate.

  • Thiourea Coupling: Treatment with thiourea in ethanol under reflux forms the bis-isothiourea core, followed by precipitation as the dihydrobromide salt .

Purity analysis via high-performance liquid chromatography (HPLC) confirms ≥98% purity, with characteristic proton NMR peaks at δ 3.2–3.5 ppm (methylene protons) and δ 7.3–7.6 ppm (aromatic protons) . Mass spectrometry (MS) reveals a parent ion at m/z 444.1 [M+H]⁺, consistent with the molecular formula .

Research Applications and Future Directions

1,3-PBIT dihydrobromide serves as a critical tool compound for:

  • Elucidating NO signaling in cardiovascular and inflammatory diseases.

  • Studying cross-talk between iNOS and cytochrome P450 pathways.

  • Developing dual-action inhibitors targeting iNOS and PI3K/Akt in cancer .

Ongoing research focuses on improving its bioavailability through prodrug strategies or nanoparticle formulations, which may unlock its full therapeutic potential.

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